molecular formula C59H90O4 B3052943 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone CAS No. 4916-59-0

3-Hydroxy-2,2,4,4-tetramethylcyclobutanone

Cat. No.: B3052943
CAS No.: 4916-59-0
M. Wt: 863.3 g/mol
InChI Key: ACTIUHUUMQJHFO-UPTCCGCDSA-N
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Description

3-Hydroxy-2,2,4,4-tetramethylcyclobutanone is a chemical compound with the linear formula C8H14O2 . It has a molecular weight of 142.2 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H14O2 . The exact mass of the molecule is 142.099380 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 142.2 . It has a density of 1.0±0.1 g/cm3 . The boiling point is 200.1±33.0 °C at 760 mmHg . The melting point is not available . The flash point is 78.3±18.0 °C .

Scientific Research Applications

Synthesis and Chemical Transformation

3-Hydroxy-2,2,4,4-tetramethylcyclobutanone can be selectively synthesized through the hydrosilylation of diketones using rhodium(I) complexes as catalysts. This method offers a route to prepare isomeric diols with the choice of silane molecules affecting the selectivity of the reduction process (Török et al., 1993). Additionally, acid-catalyzed reactions of cyclobutanones have been studied, showcasing the generation of acylium ions from β,γ-unsaturated cyclobutanones (Lee-Ruff, 1972).

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Analysis

The mass spectra of 3-aryl-3-hydroxyl-2,2,4,4-tetramethylcyclobutanones and related compounds have been investigated to understand their fragmentation patterns and ionization potentials (Lin et al., 2000). In another study, the use of 13C NMR analyses of these compounds revealed insights into the chemical shifts and electron-density at specific positions on the cyclobutanering series (Lin et al., 2000).

Photochemistry and Catalysis

The photochemistry of cyclobutanones with nitrogen acids, leading to the formation of cyclic α-aminoacetals structurally related to nucleosides, is another significant area of research (Hayes et al., 1989). Furthermore, palladium-catalyzed reactions involving cyclobutanones have been explored for the formation of arylated benzolactones (Matsuda et al., 2008).

Organic Synthesis

In organic synthesis, derivatives of cyclobutanones like 3-alkyloxycyclobutanones have shown to be valuable intermediates, exhibiting rich reactivity in various types of reactions due to their strain energy. These intermediates have been utilized in formal annulations and other transformations (Chen et al., 2015).

Thermal Decomposition

The thermal unimolecular decomposition of 2,2,4,4-tetramethylcyclobutanone has also been a subject of study, revealing insights into the major reaction pathways and the kinetics of these reactions (Frey & Hopf, 1973).

Safety and Hazards

The safety information available indicates that 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTIUHUUMQJHFO-UPTCCGCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H90O4
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DSSTOX Substance ID

DTXSID6046054
Record name Ubidecarenone
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Molecular Weight

863.3 g/mol
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Physical Description

Solid
Record name Coenzyme Q10
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Solubility

Sparingly soluble
Record name Ubidecarenone
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Mechanism of Action

Ubidecarenone is an essential cofactor in the mitochondrial electron transport chain. Its functions are the acceptance of electrons from the complex I and II and this activity is vital for the production of ATP. It acts as a mobile redox agent shuttling electrons and protons in the electron transport chain. Ubidecarenone also presents antioxidant activity in mitochondria and cellular membranes, protecting against peroxidation of lipid membranes as well as inhibiting oxidation of LDL-cholesterol.
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CAS No.

303-98-0
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Record name 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-
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Melting Point

50-52ºC
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2,2,4,4-tetramethylcyclobutanone
Reactant of Route 2
3-Hydroxy-2,2,4,4-tetramethylcyclobutanone
Reactant of Route 3
3-Hydroxy-2,2,4,4-tetramethylcyclobutanone
Reactant of Route 4
3-Hydroxy-2,2,4,4-tetramethylcyclobutanone
Reactant of Route 5
3-Hydroxy-2,2,4,4-tetramethylcyclobutanone
Reactant of Route 6
3-Hydroxy-2,2,4,4-tetramethylcyclobutanone

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